molecular formula C15H18N6OS B3873472 8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine

8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine

Cat. No.: B3873472
M. Wt: 330.4 g/mol
InChI Key: GEZXBTZFPWGFGY-UHFFFAOYSA-N
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Description

8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an ethylphenoxyethylsulfanyl group

Properties

IUPAC Name

8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-2-9-3-5-10(6-4-9)22-7-8-23-15-18-11-12(16)19-14(17)20-13(11)21-15/h3-6H,2,7-8H2,1H3,(H5,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZXBTZFPWGFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=NC(=NC(=C3N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Ethylphenoxyethylsulfanyl Intermediate: This step involves the reaction of 4-ethylphenol with ethylene oxide in the presence of a base to form 2-(4-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(4-ethylphenoxy)ethyl chloride.

    Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethyl chloride is reacted with thiourea to form 2-(4-ethylphenoxy)ethylsulfanylthiourea.

    Cyclization and Purine Formation: The final step involves the cyclization of 2-(4-ethylphenoxy)ethylsulfanylthiourea with 2,6-diaminopurine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: A benzooxazole derivative with similar structural features.

    8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione: Another purine derivative with a different substitution pattern.

Uniqueness

8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ethylphenoxyethylsulfanyl group is not commonly found in other purine derivatives, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine
Reactant of Route 2
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8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine

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